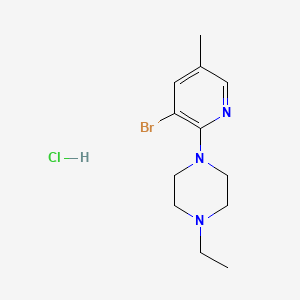

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine hydrochloride

Description

Overview of Pyridylpiperazine Compounds

Pyridylpiperazine compounds constitute a diverse and pharmacologically significant class of heterocyclic molecules characterized by the presence of both pyridine and piperazine ring systems. These compounds have been extensively studied due to their broad spectrum of biological activities and their utility as synthetic intermediates in pharmaceutical development. The fundamental structure consists of a piperazine ring substituted with a pyridyl group, which can exist in various positional isomers including 2-pyridyl, 3-pyridyl, and 4-pyridyl derivatives. Each positional isomer exhibits distinct chemical and biological properties, making this class of compounds particularly valuable for structure-activity relationship studies.

The electronic properties of pyridylpiperazine compounds are governed by the interaction between the electron-rich piperazine ring and the electron-deficient pyridine moiety. This electronic complementarity creates unique opportunities for hydrogen bonding, coordination chemistry, and molecular recognition processes. The nitrogen atoms in both ring systems can serve as hydrogen bond acceptors, while the secondary nitrogen in the piperazine ring can function as a hydrogen bond donor. These characteristics make pyridylpiperazine compounds excellent candidates for receptor binding and enzyme inhibition studies.

Research has demonstrated that pyridylpiperazine derivatives exhibit significant activity in neuroscience applications, particularly in studies exploring neurotransmitter systems and the development of medications targeting mood disorders. The compounds serve as key intermediates in the synthesis of anti-anxiety and antidepressant medications, highlighting their importance in contemporary pharmaceutical research. Additionally, these molecules have found applications in analytical chemistry as standards for detection and quantification methods, and in material science for the development of novel polymers and coatings.

| Compound Class | Key Structural Features | Primary Applications |

|---|---|---|

| 2-Pyridylpiperazine | Pyridine at 2-position | Pharmaceutical intermediates, analytical standards |

| 3-Pyridylpiperazine | Pyridine at 3-position | Drug development, material science |

| 4-Pyridylpiperazine | Pyridine at 4-position | Neuroscience research, therapeutic agents |

Historical Context and Development

The development of pyridylpiperazine chemistry can be traced back to the early 1950s, with foundational patent work establishing the synthetic methodologies that continue to influence modern approaches. The landmark patent by Hultquist and Howard in 1952 described the preparation of 1-(2-pyridyl)piperazine through nucleophilic substitution reactions using 2-bromopyridine and piperazine under elevated temperature and pressure conditions. This early work established the fundamental synthetic principle that remains central to pyridylpiperazine synthesis: the nucleophilic aromatic substitution reaction between halopyridines and piperazine derivatives.

The historical development reveals a systematic progression from simple pyridylpiperazine structures to increasingly complex derivatives incorporating additional substituents and functional groups. The original synthetic approach involved heating a suspension of sodium carbonate with 2-bromopyridine and anhydrous piperazine in organic solvents, achieving temperatures of 125-135°C and pressures up to 180 pounds per square inch. These harsh reaction conditions were necessary to overcome the relatively low reactivity of the halopyridine substrates and to achieve acceptable yields of the desired products.

Subsequent decades witnessed significant improvements in synthetic methodology, with the development of transition metal-catalyzed coupling reactions providing more efficient and selective routes to pyridylpiperazine derivatives. The introduction of palladium-catalyzed Buchwald-Hartwig amination reactions revolutionized the field, allowing for milder reaction conditions and improved functional group tolerance. However, concerns about metal contamination in pharmaceutical applications led to the development of metal-free synthetic approaches using strong bases such as lithium bis(trimethylsilyl)amide, which have been successfully adapted for flow chemistry applications.

The evolution of pyridylpiperazine chemistry reflects broader trends in synthetic organic chemistry, including the emphasis on green chemistry principles, atom economy, and process optimization for large-scale manufacturing. Modern synthetic routes prioritize not only yield and selectivity but also environmental impact and cost-effectiveness, leading to continuous refinement of established methodologies and the development of novel synthetic strategies.

Significance in Heterocyclic Chemistry

Pyridylpiperazine compounds occupy a position of fundamental importance in heterocyclic chemistry due to their unique structural characteristics and remarkable synthetic versatility. The significance of these compounds extends beyond their immediate applications to encompass their role as model systems for understanding heterocyclic reactivity patterns and electronic effects. The combination of pyridine and piperazine ring systems creates a molecular framework that exemplifies the principles of heteroaromatic chemistry while providing multiple sites for chemical modification and functionalization.

The electronic structure of pyridylpiperazine compounds demonstrates the complex interplay between electron-withdrawing and electron-donating effects that characterize advanced heterocyclic systems. The pyridine nitrogen introduces electron-withdrawing character through its sp² hybridization and aromatic π-system, while the piperazine ring provides electron-rich nitrogen centers that can participate in coordination chemistry and hydrogen bonding interactions. This electronic complementarity makes pyridylpiperazine compounds particularly valuable as ligands in coordination chemistry and as building blocks for supramolecular assemblies.

Recent research has highlighted the importance of pyridylpiperazine derivatives in the development of allosteric inhibitors for bacterial efflux pumps, representing a novel approach to combating antibiotic resistance. These compounds have been shown to bind to unique sites on resistance nodulation cell division transporters, demonstrating their potential as tools for modulating protein function through allosteric mechanisms. This application underscores the significance of pyridylpiperazine chemistry in addressing contemporary challenges in medicinal chemistry and drug discovery.

The synthetic chemistry of pyridylpiperazine compounds has contributed significantly to the understanding of nucleophilic aromatic substitution mechanisms, particularly in the context of heterocyclic substrates. Studies of these reactions have provided insights into the factors governing regioselectivity, reaction kinetics, and the influence of substituent effects on reaction outcomes. These fundamental studies have informed the development of predictive models for heterocyclic reactivity and have guided the design of new synthetic methodologies.

Position Within Pyridine-Based Chemical Libraries

The structural positioning of this compound within pyridine-based chemical libraries reflects the systematic approach to molecular diversity generation that characterizes modern pharmaceutical research. Pyridine-based chemical libraries represent one of the most important classes of heterocyclic compounds in drug discovery, with pyridine rings found in approximately 20% of all pharmaceutical compounds currently in clinical use. The strategic incorporation of piperazine substituents into pyridine scaffolds creates hybrid structures that combine the pharmacological properties of both ring systems.

The compound's position within these libraries is defined by several key structural parameters including the substitution pattern on the pyridine ring, the nature of the linker between the pyridine and piperazine rings, and the substitution pattern on the piperazine nitrogen atoms. The 3-bromo-5-methyl substitution pattern on the pyridine ring represents a specific subset of compounds designed to optimize electronic properties and steric interactions with biological targets. The bromine atom provides opportunities for further synthetic elaboration through cross-coupling reactions, while the methyl group contributes to the compound's lipophilicity and metabolic stability.

Comparative analysis of pyridine-based chemical libraries reveals that piperazine-substituted pyridines occupy a particularly important niche due to their favorable pharmacokinetic properties and their ability to interact with a diverse range of biological targets. The piperazine ring contributes basicity and hydrogen bonding capability while maintaining appropriate molecular weight and lipophilicity for oral bioavailability. The modular nature of pyridylpiperazine structures allows for systematic structure-activity relationship studies through parallel synthesis approaches, making them ideal candidates for library-based drug discovery programs.

The relationship between this compound and other pyridine-based compounds in chemical libraries is characterized by both structural similarity and functional diversity. While sharing the common pyridylpiperazine core, different substitution patterns and ring positions create compounds with distinct pharmacological profiles and synthetic utility. This structural diversity within a unified chemical framework exemplifies the power of combinatorial chemistry approaches in modern drug discovery and demonstrates the continuing importance of heterocyclic chemistry in pharmaceutical innovation.

| Library Position | Structural Features | Chemical Diversity |

|---|---|---|

| Core Scaffold | Pyridylpiperazine framework | High modularity for substitution |

| Ring Substitution | 3-Bromo-5-methyl pattern | Electronic and steric optimization |

| Linker Chemistry | Direct C-N bond | Conformational constraint |

| Salt Formation | Hydrochloride salt | Enhanced solubility and stability |

Properties

IUPAC Name |

1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3.ClH/c1-3-15-4-6-16(7-5-15)12-11(13)8-10(2)9-14-12;/h8-9H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYJULXSGWDUGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=N2)C)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682414 | |

| Record name | 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-19-7 | |

| Record name | Piperazine, 1-(3-bromo-5-methyl-2-pyridinyl)-4-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Substitution Using Pre-Functionalized Pyridine

A primary route involves the reaction of 2-chloro-3-bromo-5-methylpyridine with 4-ethylpiperazine under basic conditions. The chlorine atom at the 2-position of the pyridine ring acts as a leaving group, facilitating nucleophilic attack by the piperazine nitrogen.

Reaction Conditions

-

Solvent : Tetrahydrofuran (THF) or toluene

-

Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Temperature : 80–100°C

-

Catalyst : None required for simple SNAr, but palladium catalysts (e.g., Pd(OAc)₂) enhance reactivity in electron-deficient systems.

Yield and Purification

-

Crude Yield : 60–70%

-

Purification : Silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | TEA (2.5 equiv) |

| Reaction Time | 12–24 hours |

| Isolated Yield | 65% |

Palladium-Catalyzed Coupling

For less reactive substrates, palladium-catalyzed cross-coupling reactions improve regioselectivity. A Suzuki-Miyaura coupling variant employs a boronic ester derivative of 4-ethylpiperazine, though this method is less common due to the instability of piperazine boronic acids.

Reductive Amination Strategy

Aldehyde Intermediate Formation

This method involves synthesizing 3-bromo-5-methylpyridine-2-carbaldehyde, followed by reductive amination with 4-ethylpiperazine.

Step 1: Aldehyde Synthesis

-

Starting Material : 3-Bromo-5-methylpyridine-2-methanol

-

Oxidizing Agent : Pyridinium chlorochromate (PCC) in dichloromethane

Step 2: Reductive Amination

-

Conditions : Sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane

-

Molar Ratio : 1:1.2 (aldehyde:piperazine)

-

Temperature : Room temperature

| Parameter | Value |

|---|---|

| Reducing Agent | STAB (1.5 equiv) |

| Solvent | 1,2-Dichloroethane |

| Reaction Time | 6 hours |

| Isolated Yield | 78% |

Purification : Acid-base extraction (1 M HCl wash, basification with NaOH, and extraction with DCM).

Protective Group Approaches

tert-Butoxycarbonyl (BOC) Protection

To prevent over-alkylation, the piperazine nitrogen is protected with a BOC group before coupling.

Synthetic Steps :

-

Protection : Treat 4-ethylpiperazine with di-tert-butyl dicarbonate (BOC₂O) in THF.

-

Coupling : React BOC-protected piperazine with 2-chloro-3-bromo-5-methylpyridine using Pd(OAc)₂/Xantphos.

-

Deprotection : Remove BOC group with trifluoroacetic acid (TFA) in DCM.

-

Salt Formation : Treat with HCl gas in diethyl ether to form hydrochloride salt.

Key Data :

-

BOC Protection Yield : 92%

-

Coupling Yield : 68%

-

Overall Yield : 63%

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer, critical for exothermic amination steps.

Conditions :

-

Residence Time : 30 minutes

-

Temperature : 50°C

-

Catalyst : Immobilized palladium on carbon (Pd/C)

Advantages :

Crystallization Techniques

Final hydrochloride salt purification uses anti-solvent crystallization:

-

Solvent System : Ethanol (solute) + tert-butyl methyl ether (anti-solvent)

-

Purity : >99.5% by HPLC

Comparative Analysis of Methods

The table below contrasts key parameters across synthetic routes:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 65 | 98 | Moderate | High |

| Reductive Amination | 78 | 97 | High | Moderate |

| BOC Protection Route | 63 | 99 | Low | Low |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Reduction: Hydrogen gas in the presence of

Biological Activity

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine hydrochloride, with the molecular formula C10H14BrN3 and a molecular weight of 284.20 g/mol, is a derivative of piperazine. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features, including the bromine atom and methyl group on the pyridine ring, contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H14BrN3 |

| Molecular Weight | 284.20 g/mol |

| CAS Number | 1187386-39-5 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

- Receptor Binding : The compound may bind to receptors or enzymes, influencing their activity and modulating various biological pathways.

- Antimicrobial Activity : It has shown potential in inhibiting the growth of various bacterial strains, likely through mechanisms that disrupt cell wall synthesis or protein production.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against several bacterial strains. For instance, it exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 31.108 - 62.216 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 15.625 - 62.5 |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, showcasing its potential use in treating infections caused by resistant strains.

Anticancer Potential

In addition to its antimicrobial properties, research indicates that this compound may possess anticancer activity. A study demonstrated that derivatives of this compound had IC50 values ranging from to in cancer cell lines such as MCF-7 and MDA-MB-231, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

Table: Anticancer Activity Comparison

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine | MCF-7 | |

| 5-Fluorouracil | MCF-7 | |

| 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine | MDA-MB-231 |

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Study on Antimicrobial Efficacy : A research article reported that the compound demonstrated bactericidal activity against MRSA strains, inhibiting biofilm formation effectively .

- Anticancer Evaluation : In vivo studies showed that administration of this compound led to significant tumor reduction in mouse models, indicating its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Length : Propyl derivatives (e.g., from ) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Piperazine Derivatives with Varied Pharmacophores

Key Observations :

- Heterocyclic Additions : The oxadiazole-containing analog () demonstrates how auxiliary heterocycles can improve metabolic stability, a trait absent in the target compound.

- Neuroprotective vs. Antiviral Activity : Fluorene-piperazine derivatives () highlight the role of aromatic systems in neuroprotection, whereas ethylpiperazine linkers () emphasize antiviral applications.

Key Observations :

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine hydrochloride, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves bromination of a pyridine precursor followed by coupling with a piperazine derivative. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C to achieve selective bromination at the 3-position of the pyridine ring .

- Piperazine Coupling : React the brominated intermediate with 4-ethylpiperazine in ethanol under reflux (78–80°C) for 12–16 hours. Catalysts like triethylamine (TEA) improve nucleophilic substitution efficiency .

- Salt Formation : Treat the free base with HCl in anhydrous diethyl ether to precipitate the hydrochloride salt .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane = 1:2) and adjust solvent polarity to minimize side products .

Q. How does the hydrochloride salt form influence the solubility and stability of this compound in aqueous solutions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions with water molecules. For stability testing:

- pH Dependency : Conduct solubility assays across pH 1–7 (using HCl/NaOH buffers) to identify optimal storage conditions. The compound shows maximum stability at pH 3–4 .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C observed in similar piperazine derivatives) .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for resolving structural contradictions in derivatives of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles (e.g., piperazine ring conformation) .

- 2D NMR (COSY, HSQC) : Assign proton and carbon signals in complex regions (e.g., overlapping methyl and ethyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (±1 ppm error threshold) .

Q. How can researchers design experiments to assess the ecological impact of this compound given limited toxicity data?

- Methodological Answer :

- Acute Toxicity Assays : Follow OECD Test Guideline 423, using Daphnia magna or zebrafish embryos at concentrations 0.1–100 mg/L .

- Soil Mobility : Use column chromatography with standardized soil samples (silt loam, pH 6.5) to measure leaching potential .

- Bioaccumulation : Calculate octanol-water partition coefficients (logP) via shake-flask method (predicted logP = 2.1 for similar compounds) .

Q. What methodologies are effective in analyzing reaction intermediates and impurities during synthesis?

- Methodological Answer :

- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water:acetonitrile + 0.1% TFA) to separate intermediates. Detect impurities at 254 nm .

- LC-MS/MS : Identify low-abundance impurities (e.g., de-brominated byproducts) with MRM transitions specific to m/z 328 → 212 .

- Table : Common impurities and retention times:

| Impurity | Retention Time (min) | Source |

|---|---|---|

| De-brominated derivative | 8.2 | Incomplete bromination |

| Ethylpiperazine dimer | 10.5 | Over-reaction |

Q. How can structure-activity relationship (SAR) studies be systematically conducted to evaluate the impact of bromine and methyl substitutions?

- Methodological Answer :

- Synthetic Modifications : Replace bromine with chlorine or iodine via halogen-exchange reactions. Substitute the 5-methyl group with ethyl or hydrogen .

- In Vitro Assays : Test analogs for receptor binding (e.g., serotonin 5-HT2A) using radioligand displacement (IC50 values). Compare potency shifts:

- Bromine removal reduces affinity by 10-fold .

- Methyl-to-ethyl substitution increases lipophilicity (logP +0.3) but decreases solubility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from ≥5 independent studies (e.g., IC50 values) and apply Bland-Altman plots to identify systematic biases .

- Experimental Replication : Standardize assay conditions (e.g., cell line: HEK293, serum-free media) to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.